molecular formula C7H6F3N2NaO2 B3009098 sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate CAS No. 1909327-31-6

sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate

Cat. No.: B3009098
CAS No.: 1909327-31-6
M. Wt: 230.122
InChI Key: DIEBFALJNZVNKN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary targets of Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate typically involves the reaction of 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid with sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid+NaOHsodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate+H2O\text{2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoic acid+NaOH→sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate+H2​O

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and fluorine chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)acetate
  • Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)butanoate

Uniqueness

Sodium 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate is unique due to its specific combination of a trifluoromethyl group and a pyrrole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2.Na/c8-7(9,10)6(11,5(13)14)4-2-1-3-12-4;/h1-3,12H,11H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEBFALJNZVNKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C(=O)[O-])(C(F)(F)F)N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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